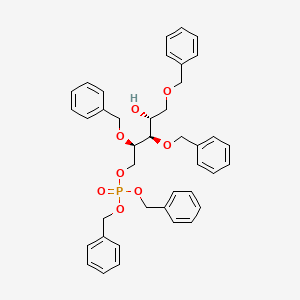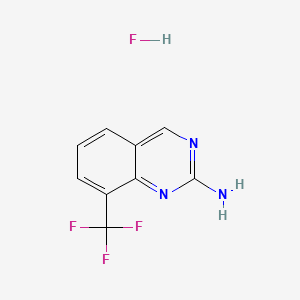
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride is a chemical compound with the molecular formula C9H6F3N3·HFThe trifluoromethyl group at the 8-position of the quinazoline ring enhances the compound’s stability and bioactivity, making it a valuable target for research and development .
準備方法
The synthesis of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride typically involves several stepsThis can be achieved through a palladium-catalyzed three-component carbonylative reaction involving trifluoroacetimidoyl chlorides and amines . The reaction conditions often require a controlled temperature and inert atmosphere to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for efficiency and cost-effectiveness .
化学反応の分析
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .
科学的研究の応用
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as anti-cancer activity or anti-inflammatory properties .
類似化合物との比較
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride can be compared with other quinazoline derivatives, such as:
2-Trifluoromethylquinazolin-4-amine: Similar in structure but with different substitution patterns, leading to variations in bioactivity.
Quinazolinone derivatives: These compounds have a carbonyl group at the 4-position, which can significantly alter their pharmacological properties.
N-aryl-2-trifluoromethylquinazoline-4-amine: This derivative has additional aryl groups, which can enhance its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrofluoride group, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C9H7F4N3 |
|---|---|
分子量 |
233.17 g/mol |
IUPAC名 |
8-(trifluoromethyl)quinazolin-2-amine;hydrofluoride |
InChI |
InChI=1S/C9H6F3N3.FH/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6;/h1-4H,(H2,13,14,15);1H |
InChIキー |
AFGNCYRQKOINIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N.F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


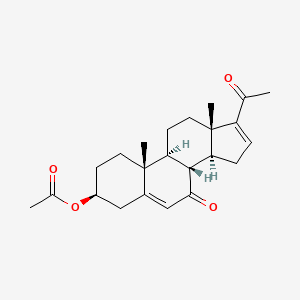

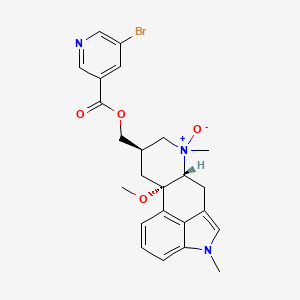
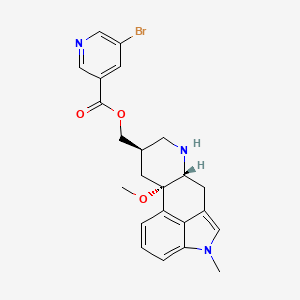
![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
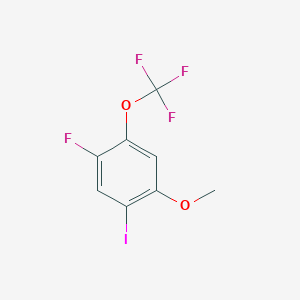
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
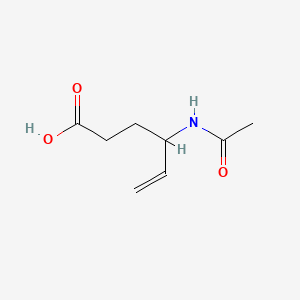
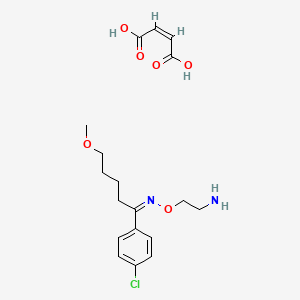
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
